

# Application Notes and Protocols for Creating and Analyzing Cathelicidin Knockout Models

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These application notes provide a comprehensive guide to creating and functionally analyzing cathelicidin knockout (KO) models, primarily focusing on the murine model (CRAMP KO). The protocols outlined below are essential for investigating the diverse roles of cathelicidin in immunity, inflammation, and disease pathogenesis.

## Introduction

Cathelicidins are a crucial family of host defense peptides with broad-spectrum antimicrobial and immunomodulatory functions.<sup>[1][2]</sup> In mice, the only cathelicidin is the Cathelicidin-Related Antimicrobial Peptide (CRAMP), the ortholog of human LL-37.<sup>[3]</sup> Elucidating the precise *in vivo* functions of cathelicidin necessitates the use of knockout models. These models have been instrumental in revealing the peptide's role in various physiological and pathological processes, including host defense against bacterial infections, regulation of inflammatory responses, and involvement in autoimmune diseases.<sup>[4][5][6][7]</sup>

This document details the generation of cathelicidin knockout models using CRISPR/Cas9 and homologous recombination techniques. It also provides protocols for key functional studies to characterize the phenotype of these models, accompanied by data tables and signaling pathway diagrams to facilitate experimental design and data interpretation.

# Section 1: Generation of Cathelicidin Knockout Mouse Models

Two primary methods for creating cathelicidin knockout mice (*Camp*<sup>-/-</sup>) are homologous recombination in embryonic stem (ES) cells and the more recent CRISPR/Cas9 technology.

## Protocol 1: CRISPR/Cas9-Mediated Generation of Cathelicidin KO Mice

The CRISPR/Cas9 system offers a rapid and efficient method for generating gene knockouts. [8][9] The strategy involves designing guide RNAs (gRNAs) that target a critical exon of the *Camp* gene, leading to frameshift mutations and a premature stop codon.

### Materials:

- Cas9 mRNA or protein
- Validated single guide RNAs (sgRNAs) targeting an early exon of the *Camp* gene
- Fertilized mouse embryos (e.g., from C57BL/6J strain)
- M2 and M16 media
- Microinjection setup
- Foster mothers

### Methodology:

- sgRNA Design and Validation:
  - Design 2-3 sgRNAs targeting exon 1 or 2 of the murine *Camp* gene using online design tools.
  - Synthesize and validate the cutting efficiency of the sgRNAs in vitro using a T7 endonuclease I (T7E1) assay on PCR amplicons from wild-type mouse genomic DNA.[8]
- Microinjection:

- Prepare a microinjection mix containing Cas9 mRNA (or protein) and the most efficient sgRNA(s).
- Collect fertilized embryos from superovulated female mice.
- Microinject the CRISPR/Cas9 components into the cytoplasm or pronucleus of the zygotes.

- Embryo Transfer:
  - Culture the microinjected embryos in M16 medium overnight to the 2-cell stage.
  - Transfer the viable embryos into the oviducts of pseudopregnant foster mothers.
- Genotyping and Founder Identification:
  - After birth, perform tail biopsies on the pups to extract genomic DNA.
  - Use PCR to amplify the targeted region of the Camp gene.
  - Sequence the PCR products to identify founders with insertions or deletions (indels) that result in a frameshift mutation.
- Breeding and Colony Establishment:
  - Breed founder mice (F0) with wild-type mice to establish germline transmission.
  - Genotype the F1 generation to identify heterozygous carriers of the knockout allele.
  - Intercross heterozygous mice to generate homozygous cathelicidin knockout (Camp<sup>-/-</sup>) mice.

## Protocol 2: Generation of Cathelicidin KO Mice via Homologous Recombination

This traditional gene-targeting method involves replacing the Camp gene in embryonic stem (ES) cells with a targeting construct containing a selectable marker.[\[10\]](#)

**Materials:**

- Targeting vector containing homology arms for the Camp gene and a selection cassette (e.g., neomycin resistance gene).
- Mouse embryonic stem (ES) cells.
- Electroporation system.
- ES cell culture reagents.
- Blastocysts for injection.
- Foster mothers.

**Methodology:**

- Targeting Vector Construction:
  - Construct a targeting vector with 5' and 3' homology arms flanking the Camp gene.
  - Insert a positive selection cassette (e.g., neoR) to replace the coding region of the Camp gene.
  - Include a negative selection marker (e.g., diphtheria toxin A) outside the homology arms to select against random integration.
- ES Cell Transfection and Selection:
  - Linearize the targeting vector and transfet it into ES cells via electroporation.
  - Culture the ES cells in the presence of the selection agent (e.g., G418 for neomycin resistance).
- Screening for Homologous Recombinants:
  - Expand the resistant ES cell clones.

- Screen for correctly targeted clones using PCR and Southern blotting with probes external to the homology arms.
- Blastocyst Injection and Chimera Generation:
  - Inject the correctly targeted ES cells into blastocysts from a donor mouse strain (e.g., C57BL/6J).
  - Transfer the injected blastocysts into the uteri of pseudopregnant foster mothers.
- Breeding and Germline Transmission:
  - Identify chimeric offspring (mice with contributions from both the host blastocyst and the injected ES cells).
  - Breed the chimeras with wild-type mice to achieve germline transmission of the targeted allele.
  - Genotype the offspring to identify heterozygotes, which are then intercrossed to produce homozygous knockout mice.

## Section 2: Functional Analysis of Cathelicidin Knockout Models

Functional studies in Camp<sup>-/-</sup> mice are critical to understanding the in vivo roles of cathelicidin. Below are protocols for key experiments.

### Protocol 3: In Vivo Bacterial Infection Models

Camp<sup>-/-</sup> mice have shown increased susceptibility to various bacterial infections.[\[3\]](#)[\[6\]](#)[\[7\]](#)

#### A. Pseudomonas aeruginosa Keratitis Model[\[6\]](#)

- Animals: Age- and sex-matched Camp<sup>-/-</sup> and wild-type (WT) mice.
- Infection:
  - Anesthetize the mice.

- Gently wound the corneal epithelium with a sterile needle.
- Topically apply a suspension of *P. aeruginosa* (e.g., ATCC 19660) to the wounded cornea.
- Analysis:
  - Monitor clinical scores of eye pathology at various time points post-infection (e.g., 1, 3, 7, 14 days).
  - Quantify bacterial load in the cornea by homogenizing the tissue and plating serial dilutions.
  - Measure cytokine and chemokine levels (e.g., IL-1 $\beta$ , IL-6, MIP-2, KC, TNF- $\alpha$ ) in corneal lysates using ELISA or multiplex assays.
  - Assess neutrophil infiltration by myeloperoxidase (MPO) assay or immunohistochemistry.

#### B. *Acinetobacter baumannii* Pulmonary Infection Model[3]

- Animals: *Camp*<sup>-/-</sup> and WT mice.
- Infection:
  - Anesthetize the mice.
  - Intranasally instill a suspension of multidrug-resistant *A. baumannii*.
- Analysis:
  - Collect bronchoalveolar lavage (BAL) fluid at different time points post-infection.
  - Determine bacterial CFU in the BAL fluid and lung homogenates.
  - Perform differential cell counts in the BAL fluid to quantify immune cell recruitment (especially neutrophils).
  - Measure cytokine levels (e.g., IL-6, CXCL1, IL-10) in the BAL fluid.

## Protocol 4: Cecal Ligation and Puncture (CLP) Sepsis Model

The CLP model induces polymicrobial sepsis and has been used to study the role of cathelicidin in systemic infection. Interestingly, some studies show that Camp<sup>-/-</sup> mice have increased survival in this model, suggesting a complex, context-dependent role for the peptide. [4][11]

- Animals: Camp<sup>-/-</sup> and WT mice.
- Procedure:
  - Anesthetize the mice and make a midline laparotomy incision.
  - Ligate the cecum below the ileocecal valve.
  - Puncture the ligated cecum with a needle (e.g., 21-gauge) to allow leakage of fecal contents into the peritoneum.
  - Return the cecum to the peritoneal cavity and close the incision.
- Analysis:
  - Monitor survival rates over several days.
  - Collect peritoneal lavage fluid to quantify bacterial load and immune cell infiltration (neutrophils).
  - Measure plasma levels of cytokines (e.g., IL-1 $\beta$ , IL-6, MCP-1, TNF- $\alpha$ , IL-10) by ELISA.
  - Assess gene expression of inflammatory mediators in peritoneal cells or tissues by qPCR.

## Protocol 5: Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is a model for multiple sclerosis. Camp<sup>-/-</sup> mice exhibit attenuated disease, indicating a pro-inflammatory role for cathelicidin in this context.[5][12]

- Animals: Female Camp<sup>-/-</sup> and WT mice (e.g., C57BL/6J).
- Induction:
  - Immunize mice subcutaneously with an emulsion of MOG<sub>35–55</sub> peptide in Complete Freund's Adjuvant (CFA).
  - Administer pertussis toxin intraperitoneally on days 0 and 2 post-immunization.
- Analysis:
  - Monitor mice daily for clinical signs of EAE and assign a clinical score.
  - At peak disease, isolate mononuclear cells from the central nervous system (CNS) and draining lymph nodes.
  - Use flow cytometry to analyze immune cell populations, particularly CD4<sup>+</sup> T cells and their differentiation into Th1 and Th17 subsets (by intracellular staining for IFN- $\gamma$  and IL-17A).
  - Restimulate splenocytes or lymph node cells with MOG<sub>35–55</sub> peptide in vitro and measure cytokine production in the supernatant by ELISA.

## Section 3: Data Presentation

Quantitative data from functional studies in cathelicidin knockout models should be summarized for clear comparison.

Table 1: Phenotypic Consequences of Cathelicidin Knockout in Infection Models

Infection Model	Organism	Key Findings in CAMP <sup>-/-</sup> Mice	References
Keratitis	<i>P. aeruginosa</i>	Delayed bacterial clearance; Increased neutrophil infiltration; Altered cytokine levels (IL-1 $\beta$ , IL-6, MIP-2, KC, TNF- $\alpha$ )	[6]
Pulmonary Infection	<i>A. baumannii</i>	Increased bacterial CFU in BAL fluid; Decreased neutrophil recruitment; Lower IL-6 and CXCL1, higher IL-10	[3]
Polymicrobial Sepsis	Cecal Ligation & Puncture	Increased survival; Upregulation of key inflammatory response genes; Increased neutrophil infiltration in peritoneum	[4][11]
Skin Infection	Group A Streptococcus	Increased susceptibility and larger necrotic lesions	[7]
Viral Infection	Herpes Simplex Virus	Increased susceptibility	[7]

Table 2: Immunological Phenotype of Cathelicidin Knockout Mice in Disease Models

Disease Model	Immune Parameter	Observation in Camp <sup>-/-</sup> Mice	References
EAE	Clinical Score	Significantly attenuated disease severity	[5][12]
Th17 Differentiation	Suppressed IL-17A production from CD4 <sup>+</sup> T cells	[5][12]	
CNS Infiltration	No significant difference in total immune cell infiltration into the CNS	[5][12]	
CLP Sepsis	Plasma Cytokines	Increased IL-1 $\beta$ , IL-6, and MCP-1	[11]
Peritoneal Neutrophils	Significantly increased numbers	[11]	
Papillomavirus Infection	Skin Papillomas	Increased number and size of papillomas	[13]
Antibody Response	Failure to mount neutralizing antibodies	[13]	

## Section 4: Visualization of Workflows and Pathways

### Experimental and Logical Workflows

Caption: Workflow for KO mouse generation and subsequent functional analysis.

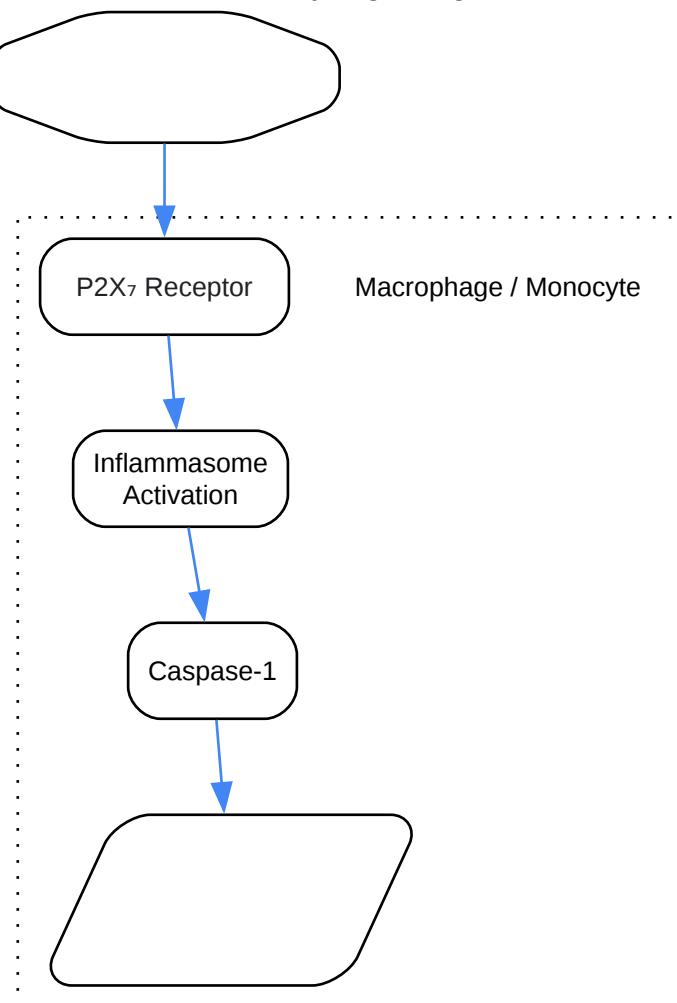
## Signaling Pathways Modulated by Cathelicidin

Cathelicidins exert their immunomodulatory effects by interacting with various signaling pathways. A key function is the modulation of Toll-like Receptor (TLR) signaling.

Caption: Cathelicidin can inhibit LPS-induced TLR4 signaling and its own expression can be induced via TLR9.[1][14][15]

Cathelicidin can also activate pro-inflammatory signaling through receptors like P2X<sub>7</sub>, leading to cytokine production.

Figure 3. Pro-inflammatory Signaling via P2X<sub>7</sub> Receptor



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Caption: Cathelicidin-induced activation of the P2X<sub>7</sub> receptor in monocytes/macrophages.[\[1\]](#)

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